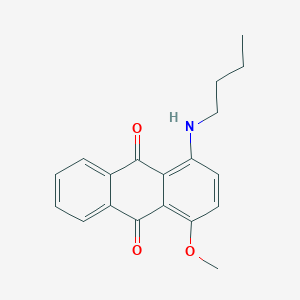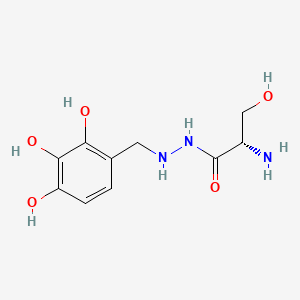
Benserazide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benserazide, (S)- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa to the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be selected from water, ethanol, isopropanol, and glycol dimethyl ether . The process involves heating the mixture to 40°C, vacuumizing, and then passing hydrogen through the solution. The product is then crystallized and purified .
Industrial Production Methods
The industrial production of benserazide hydrochloride involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of solvents like ethanol and isopropanol is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Benserazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the decarboxylation of aromatic L-amino acids .
Common Reagents and Conditions
Common reagents used in the reactions involving benserazide include hydrogen, catalysts like palladium on carbon (Pd/C), and solvents such as ethanol and water . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major product formed from the reactions involving benserazide is benserazide hydrochloride, which is used in combination with levodopa for therapeutic purposes .
Aplicaciones Científicas De Investigación
Benserazide has a wide range of scientific research applications:
Mecanismo De Acción
Benserazide exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase, which is responsible for the decarboxylation of levodopa to dopamine in peripheral tissues. This inhibition increases the availability of levodopa to the brain, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease . The molecular targets involved include the enzyme aromatic L-amino acid decarboxylase and pathways related to dopamine synthesis and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used in combination with levodopa/benserazide for the treatment of Parkinson’s disease.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which allows it to selectively inhibit peripheral decarboxylation of levodopa. This property makes it an effective adjunct therapy in combination with levodopa, reducing peripheral side effects and increasing the availability of levodopa to the brain .
Propiedades
Número CAS |
26652-10-8 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m0/s1 |
Clave InChI |
BNQDCRGUHNALGH-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O |
SMILES canónico |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



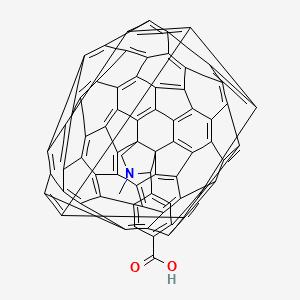

![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
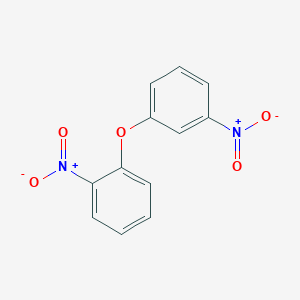
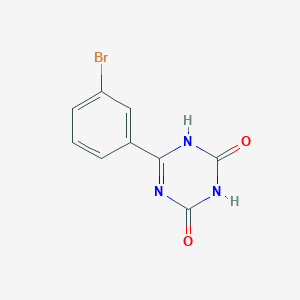

![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
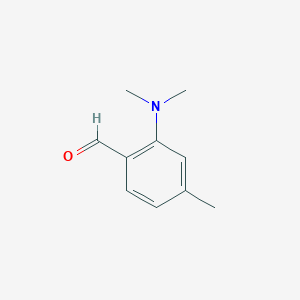

![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

